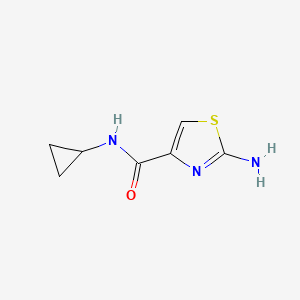

2-氨基-N-环丙基-1,3-噻唑-4-甲酰胺

描述

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C7H9N3OS and its molecular weight is 183.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗病毒剂

噻唑衍生物已被探索为潜在的抗病毒剂。 例如,某些含有噻唑部分的化合物已显示出有限的抗HIV活性及选择性,这可以作为未来寻找新型强效非核苷类抗病毒剂的修饰基础 .

抗癌活性

一些噻唑化合物与 DNA 结合并与拓扑异构酶 II 相互作用,导致 DNA 双链断裂,G2 阻滞,最终导致细胞死亡。 这种机制表明其在癌症治疗中具有潜在应用价值 .

抗菌活性

噻唑经各种取代后制备,并对常见的病原体(如金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌)进行初步的体外抗菌活性筛选。 伤寒 .

抗氧化特性

噻唑衍生物已被合成并筛选其体外抗氧化特性。 一些化合物显示出强效的抗氧化活性,这对于各种治疗应用具有重要意义 .

治疗作用

2-氨基噻唑被用作合成具有广阔治疗前景的各种杂环类似物的起始原料。 它们与抗菌剂、抗真菌剂、抗HIV剂、抗氧化剂、抗肿瘤剂、驱虫剂、抗炎剂和镇痛剂有关 .

作用机制

Target of Action

The primary target of 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide is the enzyme UDP-N-acetylmuramate/l-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can inhibit bacterial cell wall synthesis, leading to the death of the bacteria .

Mode of Action

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibits the enzyme’s function and disrupts the biosynthesis of peptidoglycan .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/l-alanine ligase disrupts the peptidoglycan biosynthesis pathway. This leads to a decrease in the production of peptidoglycan, weakening the bacterial cell wall and making the bacteria more susceptible to osmotic pressure. The ultimate result is bacterial cell lysis and death .

Result of Action

The result of 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide’s action is the death of the bacteria. By inhibiting the synthesis of peptidoglycan, the compound weakens the bacterial cell wall, leading to cell lysis and death . This makes the compound potentially useful as an antibacterial agent.

生化分析

Biochemical Properties

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can disrupt various signaling pathways within the cell. Additionally, 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide can bind to tubulin, a protein that is essential for cell division, thereby inhibiting its polymerization and leading to cell cycle arrest .

Cellular Effects

The effects of 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide on cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are enzymes that play a vital role in the execution of apoptosis. Furthermore, this compound can modulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. By influencing gene expression and cellular metabolism, 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide can effectively inhibit the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, thereby inhibiting their activity. For instance, it can form hydrogen bonds with key amino acid residues in the active site of kinases, preventing substrate binding and subsequent phosphorylation events. Additionally, 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide can induce conformational changes in proteins, leading to their inactivation. These interactions result in the disruption of critical cellular processes such as cell division and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. The exact temporal dynamics of its effects may vary depending on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide in animal models have been shown to be dose-dependent. At lower doses, it exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects .

Metabolic Pathways

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide is involved in several metabolic pathways within the cell. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic transformation enhances the solubility of the compound, facilitating its excretion from the body. Additionally, 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance. Once inside the cell, 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is essential for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles such as the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Post-translational modifications such as phosphorylation and ubiquitination can also influence its subcellular localization and activity .

生物活性

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound features a thiazole ring, which is known for its role in various biological activities. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) suggesting potent activity comparable to established antibiotics .

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, it has been tested against multiple cancer cell lines, revealing significant cytotoxic effects. The IC50 values for different cell lines indicate its potential as an anticancer agent:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 5.0 |

| Human Lung Adenocarcinoma | 3.5 |

| Human Breast Cancer | 4.2 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide exerts its biological effects is multifaceted:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and microbial resistance, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .

- Apoptosis Induction : Studies indicate that the compound can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2 .

Study on Anticancer Effects

In a study involving various cancer cell lines, 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide was tested for its cytotoxic effects. The results showed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls .

Study on Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively, with a notable zone of inhibition observed in agar diffusion assays .

属性

IUPAC Name |

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c8-7-10-5(3-12-7)6(11)9-4-1-2-4/h3-4H,1-2H2,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREWZVSADQDQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。